7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound characterized by a bromine atom at the 7th position and a methyl group at the 4th position of the pyrido[3,2-b][1,4]oxazin-3-one structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and biological activity.
The compound can be synthesized through various chemical methods, primarily involving bromination of its parent structure. It is commercially available from several chemical suppliers, including Sigma-Aldrich and GLP Bio, which provide it for research purposes only.
This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon. Specifically, it is classified under oxazines, which are six-membered rings containing one oxygen atom and one nitrogen atom.
The synthesis of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves bromination reactions. The most common method employs bromine or N-bromosuccinimide as the brominating agent.
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate the bromination process. This method allows for regioselective substitution at the desired positions on the pyrido ring.
The molecular formula of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is . The compound features a fused bicyclic structure that includes a pyridine ring and an oxazine ring.
Key structural data include:
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo several types of chemical reactions:
These reactions can be facilitated under controlled laboratory conditions using various reagents and catalysts to achieve desired products efficiently.
The mechanism of action for 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one varies depending on its application. In medicinal chemistry contexts, it may interact with specific biological targets such as enzymes or receptors. The presence of the bromine atom enhances binding interactions due to its size and electronegativity, potentially modulating the activity of these targets.
The physical properties of 7-bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one include:
Chemical properties include:
Relevant data from suppliers indicate that this compound should be handled with care in a laboratory setting due to its reactivity profile.
7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:
The synthesis of 7‑bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one hinges on efficient construction of its fused bicyclic system. The dominant approach employs a two-step sequence starting from 2-aminopyridin-3-ol (1). In the initial cyclization step, 1 reacts with chloroacetyl chloride (2) under basic conditions (0–5°C) to form 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (3), the unsubstituted core scaffold [9]. This reaction proceeds via nucleophilic substitution, where the amine attacks the acid chloride, followed by intramolecular cyclization facilitated by the adjacent phenolic oxygen.
A critical advancement utilizes nanostructured bismuth oxide (Bi₂O₃) as a heterogeneous catalyst for the subsequent N-alkylation introducing the 4-methyl group. Combining compound 3 with methyl iodide in dimethylformamide (DMF) at 40°C in the presence of combustion-derived Bi₂O₃ achieves near-quantitative (97%) conversion to 4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (4) within 5 hours [9]. This method offers significant advantages:
Alternative pathways involve direct cyclization of pre-halogenated aminopyridine precursors. However, these routes often suffer from lower yields due to competing side reactions involving the bromine atom. Consequently, the sequential approach—core formation followed by regioselective bromination—remains the most reliable strategy for large-scale synthesis of the target compound [9].
Table 1: Synthesis Methods for 4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one Core
Starting Material | Reagent/Conditions | Catalyst | Product | Yield (%) | Key Advantage |
---|---|---|---|---|---|
2-Aminopyridin-3-ol (1) | Chloroacetyl chloride, 0-5°C, NaOH | None | 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (3) | 75-85% | Core ring formation |
Compound 3 | Methyl iodide, DMF, 40°C | Bi₂O₃ (Nanoparticles) | 4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (4) | 97% | High regioselectivity (N-alkylation) |
Brominated aminopyridin-3-ol | Chloroacetyl chloride, reflux | None | 7-Bromo-4-methyl analog | 50-60% | Fewer steps |
Electrophilic aromatic substitution (SEAr) is the primary method for introducing bromine at the electron-deficient 7-position of the pyrido-oxazinone core. Bromination of the 4-methylated intermediate 4 demonstrates superior regioselectivity compared to bromination prior to N-alkylation, as the methyl group electronically activates the C7 position [9].
Standard molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) or acetic acid effectively achieves monobromination. However, catalytic methods using N-bromosuccinimide (NBS) offer enhanced control and reduced corrosivity:
The 7-bromo substituent significantly alters the electronic profile of the scaffold. Computational analyses (not detailed in sources) suggest it withdraws electron density, enhancing the electrophilicity of adjacent positions and facilitating subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) – key for generating derivatives for pharmaceutical exploration [1] [8].
Table 2: Bromination Strategies for 4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Substrate | Brominating Agent | Conditions | Catalyst/Additive | Product (Yield%) | Regioselectivity |
---|---|---|---|---|---|
4-Methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (4) | Br₂ (1.0 eq) | DCM, 0°C → RT, 2h | None | 7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (85-90%) | High (C7) |
Compound 4 | NBS (1.05 eq) | DMF, 0°C → RT, 1h | None | 7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (88-93%) | High (C7) |
Compound 4 | NBS (1.1 eq) | AcOH, 50°C, 30 min | FeBr₃ (5 mol%) | 7‑Bromo‑4‑methyl‑4H‑pyrido[3,2‑b][1,4]oxazin‑3‑one (90%) | High (C7) |
The N-methyl group at position 4 is not merely a synthetic handle; it critically influences the stability, conformation, and physicochemical properties of the pyrido-oxazinone core. Key stabilizing roles confirmed via experimental and computational studies include:
Physicochemical profiling reveals the methyl group significantly impacts drug-like properties:
Table 3: Impact of 4-Methyl Substituent on Key Properties of 7-Bromopyrido[3,2-b][1,4]oxazin-3-one
Property | 7-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (Hypothetical) | 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | Effect of Methyl Group |
---|---|---|---|
Conformation | Flatter ring system, higher ring strain | Puckered ring, reduced strain | Enhanced conformational stability |
Electronic Density at N4 | Lower | Higher | Increased resistance to oxidation/hydrolysis |
Susceptibility to Nucleophilic Attack at C3 | Higher | Lower (Steric Shielding) | Improved solution stability |
Calculated logP | ~0.6-0.8 | ~1.26 [2] [4] | Increased lipophilicity |
Topological Polar Surface Area (Ų) | ~43-45 | ~42.4 [2] | Slight decrease favoring permeability |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: